Cis Ring Junction Stereochemistry (3aS,6aS) Versus Racemic or Trans Isomers: Defined Absolute Configuration
The target compound (CAS 1428077-54-6) is unequivocally assigned the cis configuration at the cyclopenta[d]isoxazole ring junction, with IUPAC name ethyl (3aS,6aS)-5-oxo-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate per PubChem [1]. In contrast, the alternative catalog entry CAS 1823371-58-9 (AKSci 5172DV) is listed as 'Ethyl 5-oxo-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate' with no stereochemical descriptor in the product name, and is offered at 95% purity without explicit enantiomeric or diastereomeric specification . The cis isomer is further characterized by an InChI string (InChI=1S/C9H11NO4/c1-2-13-9(12)8-6-3-5(11)4-7(6)14-10-8/h6-7H,2-4H2,1H3/t6-,7+/m1/s1) that encodes the absolute (3aS,6aS) stereochemistry, providing an identity verification tool absent from the racemic or unspecified catalog products [1].
| Evidence Dimension | Stereochemical definition and identity verification |
|---|---|
| Target Compound Data | CAS 1428077-54-6; definitive cis (3aS,6aS) configuration; InChI t6-,7+/m1/s1; PubChem CID 97298255; purity 95–97% (vendor-dependent) |
| Comparator Or Baseline | CAS 1823371-58-9; stereochemistry unspecified; AKSci 5172DV, 95% purity; no explicit InChI stereochemical encoding in vendor listing |
| Quantified Difference | Target compound has unambiguous cis stereochemical assignment vs. comparator lacking stereodescriptor, enabling identity verification via InChI and NMR |
| Conditions | PubChem computational assignment; vendor catalog specifications (AKSci, MolCore, Chemenu) |
Why This Matters
For asymmetric synthesis programs or chiral intermediate procurement, the absence of stereochemical ambiguity ensures that downstream stereocenters are built on a defined scaffold, preventing diastereomer contamination that would compromise enantiomeric purity of final APIs.
- [1] PubChem. (2025). cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate, CID 97298255. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1428077-54-6 View Source
